Thiazolo[4,5-c]pyridin-4-amine
Description
Significance of Fused Heterocyclic Ring Systems in Contemporary Medicinal Chemistry
Fused heterocyclic systems, which are complex ring structures composed of two or more heterocycles sharing common atoms, are fundamental to modern drug discovery. fiveable.me Their rigid frameworks and diverse electronic properties allow for specific and high-affinity interactions with biological targets such as enzymes and receptors, which can enhance drug efficacy and selectivity. fiveable.me Many pharmaceuticals owe their therapeutic effects to the presence of these fused ring systems. fiveable.me The ability to create a wide array of derivatives by modifying these core structures makes them exceptionally versatile for developing new therapeutic agents. fiveable.me In fact, a significant portion of small molecules in clinical trials incorporate ring systems also found in already marketed drugs, underscoring their continued importance in pharmaceutical development. acs.org
Overview of the Thiazolopyridine Scaffold: Structural Architectures and Isomeric Variations
The fusion of a thiazole (B1198619) and a pyridine (B92270) ring can result in several isomeric forms of the thiazolopyridine scaffold, depending on the points of fusion. This structural diversity is a key feature of this class of compounds, as different isomers can exhibit distinct chemical and biological properties. The specific arrangement of nitrogen and sulfur atoms within the fused bicyclic system dictates its three-dimensional shape and electronic distribution, which in turn influences its interactions with biological macromolecules. A review of synthetic strategies for thiazolopyridine derivatives highlights the existence of at least five isomeric systems that have been synthesized and studied. researchgate.net
The core structure of Thiazolo[4,5-c]pyridin-4-amine consists of a pyridine ring fused with a thiazole ring at the 4 and 5 positions of the pyridine ring. The "-amine" suffix indicates the presence of an amino group (NH2) attached to the 4-position of this fused system.
Biological and Synthetic Relevance of Thiazole and Pyridine Moieties in Annulated Systems
The biological and synthetic importance of the thiazolopyridine scaffold is derived from the individual contributions of its constituent thiazole and pyridine rings.
Thiazole Moiety: The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a crucial structural component in numerous natural products and synthetic compounds. wjrr.org It is found in vitamin B1 (thiamine), which is essential for metabolism. wjrr.org Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govfabad.org.tr The thiazole nucleus is a key feature in over 18 FDA-approved drugs. fabad.org.tr
Pyridine Moiety: The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is also a common motif in biologically active compounds, including natural alkaloids and vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.gov Pyridine derivatives have demonstrated a broad range of biological effects, such as antimicrobial, antiviral, and anti-inflammatory activities. nih.gov
The combination of these two bioactive heterocyclic moieties into a single fused system, as in thiazolopyridines, is a strategic approach in medicinal chemistry to develop novel drug-like molecules. dmed.org.ua This fusion creates a scaffold with multiple reactive sites, allowing for extensive chemical modifications to generate libraries of new compounds with potentially enhanced pharmacological profiles. dmed.org.ua Thiazolopyridine derivatives have shown significant promise with activities such as anti-hypertensive, anti-oxidant, anti-fungal, and anti-cancer effects. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCDWWNPOVCQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669256 | |
| Record name | [1,3]Thiazolo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607366-44-9 | |
| Record name | [1,3]Thiazolo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Strategic Derivatization of the Thiazolo 4,5 C Pyridin 4 Amine Scaffold
Fundamental Reaction Types: Oxidation, Reduction, and Electrophilic/Nucleophilic Substitution
The reactivity of the thiazolo[4,5-c]pyridin-4-amine scaffold is a composite of its constituent rings, modulated by the influential 4-amino substituent.
Oxidation and Reduction: While specific oxidation reactions on the this compound nucleus are not extensively detailed, the pyridine (B92270) nitrogen is susceptible to N-oxidation to form an N-oxide derivative, a common reaction for pyridine and its analogues. The fused aromatic system is generally stable to oxidation, but strong oxidizing conditions could lead to ring cleavage. Reduction reactions, conversely, could potentially target the pyridine ring, leading to tetrahydrothiazolopyridine derivatives, depending on the catalyst and reaction conditions employed.
Electrophilic Aromatic Substitution: The pyridine ring, typically resistant to electrophilic attack due to the electron-withdrawing nature of its nitrogen atom, is strongly activated in this scaffold by the exocyclic 4-amino group. libretexts.org This group donates electron density into the ring, making it more susceptible to electrophiles. Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are therefore expected to occur on the pyridine ring, likely at the positions ortho and para to the activating amino group that are not part of the fused system. The thiazole (B1198619) ring is also inherently electron-rich and can undergo electrophilic substitution. libretexts.orglibretexts.org The regioselectivity of such reactions would be a competitive interplay between the activation provided by the 4-amino group on the pyridine ring and the inherent reactivity of the thiazole ring.
Nucleophilic Aromatic Substitution: Pyridine itself is prone to nucleophilic aromatic substitution, particularly at the C2 and C4 positions, as these sites can best stabilize the negative charge of the Meisenheimer-like intermediate via the electronegative nitrogen atom. youtube.com In the this compound scaffold, this reactivity can be exploited by introducing a good leaving group (e.g., a halogen) onto the pyridine ring. A strong nucleophile can then displace the leaving group. The 4-amino group itself is generally not a leaving group but its presence influences the electronic properties of the ring, affecting the feasibility and regiochemistry of nucleophilic substitution reactions on other parts of the scaffold.
Targeted Functionalization for Structural Diversity and Biological Potential
The generation of structural diversity from the this compound scaffold is achieved through targeted functionalization of both the thiazole and pyridine rings, as well as the exocyclic amine.
Functionalization of the thiazole portion of the molecule is often accomplished by constructing the ring system from appropriately substituted precursors. A common synthetic strategy involves the reaction of a substituted aminopyridine with reagents that form the thiazole ring. For instance, using different thioamides or thioureas in the cyclization step can introduce a wide variety of substituents at the 2-position of the thiazole ring. researchgate.net This approach allows for the incorporation of alkyl, aryl, heteroaryl, and amino groups, providing a direct method for diversifying this part of the scaffold. researchgate.net
Modifications to the pyridine ring can be achieved either by starting with a pre-functionalized pyridine derivative or by substitution reactions on the formed thiazolopyridine core. Syntheses can commence from substituted 3-amino-2-chloropyridines or chloronitropyridines, which embeds the desired substituents into the final fused product. researchgate.net Alternatively, once the thiazolo[4,5-c]pyridine (B1315820) core is assembled, electrophilic substitution reactions, such as halogenation, can introduce functional handles onto the pyridine ring. These halogenated intermediates are valuable precursors for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which can introduce a vast array of carbon- or nitrogen-linked substituents. nih.gov
The introduction of specific pharmacophoric groups is key to tuning the biological activity of the scaffold.
Sulfonamides: These groups can be introduced by reacting a bromo-substituted thiazolopyridine intermediate with an aryl or alkyl boronic acid containing a sulfonamide moiety via a Suzuki coupling reaction. nih.gov Alternatively, an amino-functionalized thiazolopyridine can be reacted with a sulfonyl chloride.
Carboxamides: Carboxamide functionalities can be installed at various positions. For example, the synthesis of thiazolo[5,4-b]pyridine-2-carboxamides has been reported, demonstrating that this group can be incorporated into the thiazole ring. researchgate.net These are often prepared from a corresponding carboxylic acid or ester precursor.
Aminoiminomethylamino (Guanidine): The guanidinium (B1211019) group, known for its ability to form strong ionic and hydrogen bonds, can be installed by derivatizing an existing amino group on the scaffold. The 4-amino group of this compound, for instance, can be reacted with a guanylating agent (e.g., 1H-pyrazole-1-carboxamidine) to yield the corresponding guanidine (B92328) derivative.
The following table summarizes some functionalization strategies for the related thiazolopyridine scaffold.
| Position | Functional Group | Synthetic Strategy | Reference |
| Thiazole C2 | Aryl, Heteroaryl | Cyclization using substituted thioamides | researchgate.net |
| Thiazole C2 | Carboxamide | Synthesis from 2-nitropyridin-3-amine with dithio esters | researchgate.net |
| Pyridine Ring | Aryl (with Sulfonamide) | Suzuki coupling of a bromo-thiazolopyridine with a sulfonamide-bearing aryl borate | nih.gov |
| Pyridine Ring | Various Amines | Nucleophilic substitution of a chloro-thiazolopyrimidine precursor | nih.gov |
Influence of Substituents on Electronic, Steric, and Reactivity Profiles
The chemical behavior of the this compound core is highly sensitive to the electronic and steric nature of its substituents. The interplay between the electron-withdrawing pyridine nitrogen, the electron-donating thiazole ring, and the powerful electron-donating 4-amino group creates a finely balanced electronic environment. libretexts.org
Electronic Effects: Attaching electron-donating groups (EDGs) such as alkyl or alkoxy groups to the rings will increase the electron density of the aromatic system. This enhances its nucleophilicity, making it more reactive towards electrophiles and increasing the basicity of the ring nitrogens. Conversely, adding electron-withdrawing groups (EWGs) like nitro or cyano groups decreases the electron density, which deactivates the ring towards electrophilic attack but can make it more susceptible to nucleophilic substitution.
Steric Effects: The size and position of substituents play a critical role in directing the regioselectivity of reactions. Bulky groups can block access to adjacent sites, forcing incoming reagents to attack less hindered positions. This steric hindrance can be strategically employed to control the outcome of a reaction and achieve a specific substitution pattern.
The table below illustrates the general effects of substituents on the scaffold's reactivity.
| Substituent Type | Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Effect on Basicity |
| Electron-Donating Group (EDG) | Pyridine or Thiazole Ring | Activation | Deactivation | Increase |
| Electron-Withdrawing Group (EWG) | Pyridine or Thiazole Ring | Deactivation | Activation | Decrease |
| Bulky Group | Any | Steric hindrance, directs substitution to other positions | Steric hindrance, may slow or prevent reaction | Minor electronic effect |
Role of the Amine Group in Reactivity and Interaction with Biological Targets
The 4-amino group is arguably the most influential feature of the this compound scaffold, profoundly impacting both its chemical reactivity and its potential for molecular recognition.
Role in Reactivity: As a primary aromatic amine, this group is a potent activating, electron-donating group. Its lone pair of electrons delocalizes into the pyridine ring, significantly increasing the ring's electron density and making it more susceptible to electrophilic attack. The amine itself is nucleophilic and can readily undergo a variety of reactions, including N-alkylation, N-acylation, sulfonylation, and diazotization, providing a versatile handle for further derivatization.
Role in Biological Interactions: In the context of medicinal chemistry, the 4-amino group is a critical pharmacophore. Its ability to act as a hydrogen bond donor is paramount for interaction with biological targets like protein kinases. Molecular modeling studies of related thiazolopyridine inhibitors have shown that the exocyclic amino group often forms one or more crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding site. nih.gov This interaction is frequently a key determinant of binding affinity and inhibitory potency. Furthermore, the basic nature of the amine allows it to be protonated under physiological conditions, enabling the formation of favorable ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target protein.
Structure Activity Relationship Sar Studies of Thiazolo 4,5 C Pyridin 4 Amine Derivatives
General Principles of SAR Elucidation in Thiazolopyridine Chemical Space
The thiazolopyridine core is a versatile scaffold that allows for chemical modifications at several positions, each potentially influencing the molecule's interaction with biological targets. SAR studies in this chemical space typically involve the systematic modification of substituents on both the thiazole (B1198619) and pyridine (B92270) rings to optimize pharmacological activity.
Key principles in the SAR elucidation of thiazolopyridines include:
Functionalization of the Pyridine Ring: Modifications at various positions of the pyridine moiety can significantly impact potency and selectivity. For instance, functionalization at the 5-position has been explored to target the ATP-binding site of kinases like BCR-ABL and VEGFR2, while modifications at the 6-position have been shown to be crucial for inhibiting enzymes such as c-KIT. nih.gov
Substitution on the Thiazole Ring: The thiazole portion of the scaffold also presents opportunities for modification. The introduction of different groups can alter the electronic and steric properties of the molecule, affecting its binding affinity and pharmacokinetic profile.
Role of Heteroatoms: The nitrogen atoms within the pyridine and thiazole rings, as well as exocyclic amino groups, often play a critical role in establishing key interactions, such as hydrogen bonds, with amino acid residues in the active site of target proteins. nih.gov For example, in certain kinase inhibitors, the pyridine nitrogen can act as a hinge-binding motif. nih.gov
By methodically synthesizing and evaluating analogues with varied substituents, researchers can map the chemical space to identify the structural features essential for a desired biological effect, leading to the development of more effective therapeutic agents.
**4.2. Positional and Substituent Effects on Biological Activity
Recent research has highlighted the strategic importance of making substitutions at the 6-position of the thiazolopyridine nucleus, particularly in the development of kinase inhibitors. A study focusing on thiazolo[5,4-b]pyridine (B1319707) derivatives as inhibitors of the c-KIT enzyme, which is implicated in gastrointestinal stromal tumors, demonstrated that functionalization at this position is a novel and effective strategy to overcome drug resistance. nih.gov
The SAR study revealed that introducing various aromatic rings at the 6-position had a profound effect on enzymatic inhibitory activity. Among several five- and six-membered aromatic rings tested, only the 3-(trifluoromethyl)phenyl group resulted in a moderate inhibitory activity against c-KIT. nih.gov This suggests that specific electronic and steric properties of the substituent at this position are critical for effective binding to the target's hydrophobic pocket. nih.gov The findings underscore that the 6-position is a key modification site for tuning the biological activity of the thiazolopyridine scaffold. nih.gov
Table 1: Effect of 6-Position Substituents on c-KIT Enzymatic Inhibition Data sourced from a study on Thiazolo[5,4-b]pyridine derivatives. nih.gov
| Compound | R1 Substituent at 6-Position | c-KIT Inhibition IC50 (μM) |
|---|---|---|
| 6a | Phenyl | >10 |
| 6b | 2-Fluorophenyl | >10 |
| 6c | 3-Fluorophenyl | >10 |
| 6d | 4-Fluorophenyl | >10 |
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 |
| 6j | Thiophen-2-yl | >10 |
In the context of cancer therapy, PI3K is a crucial target, and thiazolopyridine derivatives have been developed as potent inhibitors. SAR studies on a series of thiazolo[5,4-b]pyridine analogues identified the sulfonamide group as a key structural unit for achieving high inhibitory activity against the PI3Kα isoform. nih.gov
The attachment of specific sulfonamide moieties, such as 2-chloro-4-fluorophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide, to the core structure resulted in compounds with nanomolar efficacy. nih.gov This indicates that the sulfonamide functionality is not just a placeholder but actively participates in binding to the kinase, likely through critical hydrogen bond interactions within the ATP-binding pocket. The potency of these compounds highlights the sulfonamide group as an essential pharmacophore for potent PI3Kα inhibition within this chemical class. nih.gov
Table 2: Importance of Sulfonamide Moiety for PI3Kα Inhibitory Activity Data sourced from a study on Thiazolo[5,4-b]pyridine derivatives. nih.gov
| Compound | Sulfonamide Moiety | PI3Kα Inhibition IC50 (nM) |
|---|---|---|
| 19a | 4-Methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide derivative | 3.6 |
| 19b | 2-Chloro-4-fluorophenyl sulfonamide derivative | 10.3 |
| 19c | 5-Chlorothiophene-2-sulfonamide derivative | 19.8 |
The choice between a pyridyl or a phenyl substituent can dramatically alter the biological activity of a drug candidate. In the development of thiazolo[5,4-b]pyridine-based PI3K inhibitors, the presence of a pyridyl group attached to the core scaffold was identified as another crucial structural element for high potency. nih.gov
Table 3: Comparison of Pyridyl vs. Phenyl Substituent on PI3Kα Activity Data derived from a study on Thiazolo[5,4-b]pyridine derivatives. nih.gov
| Structural Feature | Effect on PI3Kα Inhibitory Potency |
|---|---|
| Pyridyl group attached to the thiazolopyridine core | Associated with high, nanomolar potency |
| Phenyl group replacing the pyridyl group | Leads to a significant decrease in activity |
The position of the amino group on the thiazolopyridine scaffold is a critical determinant of its biological activity and binding mode. For the specific compound Thiazolo[4,5-c]pyridin-4-amine, the amine is located on the pyridine ring. This functional group can significantly influence its interactions with biological targets. It can serve as a hydrogen bond donor, which is crucial for anchoring the molecule into a protein's active site, and its basicity can affect cellular uptake and distribution.
In contrast, studies on the isomeric thiazolo[5,4-b]pyridine scaffold have shown that a 2-amino group, located on the thiazole ring, alongside the thiazole's nitrogen atom, can form important hydrogen bonding contacts with the hinge region of kinases like ITK. nih.gov This difference in the amino group's location—position 4 on the pyridine ring versus position 2 on the thiazole ring—dictates a different set of potential interactions and, consequently, a different pharmacological profile. The placement at the 4-position on the pyridine ring suggests a distinct binding orientation compared to isomers where the amino group is on the thiazole ring, potentially leading to selectivity for different biological targets.
Thiazolopyridine derivatives have demonstrated notable potential as antimicrobial agents. nih.govresearchgate.net SAR studies are crucial for optimizing their efficacy against various pathogens, including bacteria and fungi. The antimicrobial activity is highly dependent on the nature and position of substituents on the fused heterocyclic system.
A study investigating the antimicrobial properties of several thiazolo[4,5-b]pyridine (B1357651) derivatives revealed varied efficacy against different microbial strains. researchgate.net For instance, certain 5,7-diaryl substituted derivatives showed potent activity against Candida albicans. researchgate.net The data indicates that lipophilicity and electronic effects of the substituents play a significant role. The introduction of different aryl groups at the 5- and 7-positions allows for the fine-tuning of the antimicrobial spectrum and potency. Furthermore, some compounds exhibited a synergistic effect when combined with existing antibiotics like amoxicillin (B794) against resistant bacterial strains, suggesting a potential role as antibiotic enhancers. researchgate.net
Table 4: Antimicrobial Efficacy of Thiazolo[4,5-b]pyridine Derivatives MIC values represent the minimum inhibitory concentration in μg/mL. researchgate.net
| Compound | Substituents | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) |
|---|---|---|---|---|
| I | 5,7-di(thiophen-2-yl) | 50 | 50 | 12.5 |
| II | 5-(4-bromophenyl)-7-(thiophen-2-yl) | 50 | 50 | 12.5 |
| III | 7-(4-chlorophenyl)-5-methyl | >100 | >100 | >100 |
| V | 7-(4-bromophenyl)-5-methyl | 50 | 50 | 25 |
Positional and Substituent Effects on Biological Activity
SAR for Histamine (B1213489) H3 Receptor Antagonism
The thiazolo[4,5-c]pyridine (B1315820) scaffold has been identified as a promising core for the development of non-imidazole Histamine H3 (H3) receptor antagonists. The H3 receptor, primarily found in the central nervous system, is an inhibitory autoreceptor on histaminergic nerve terminals that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have potential therapeutic applications in neurodegenerative and sleep disorders.
A key derivative, 2-(4-propylpiperazin-1-yl)thiazolo[4,5-c]pyridine , has been investigated as a potential H3 receptor antagonist. nih.gov The general pharmacophore for H3 antagonists includes a basic amine group connected to an aromatic or lipophilic region, which in turn is linked to another polar or lipophilic group. wikipedia.org In this derivative, the piperazine (B1678402) nitrogen serves as the basic amine, while the thiazolo[4,5-c]pyridine core constitutes the central aromatic/lipophilic region.
The structure-activity relationship for this class of compounds can be summarized as follows:
The Basic Amine: The presence of a basic amine, such as the one in the piperazine ring, is critical for interaction with the H3 receptor. This group is believed to form an ionic bond with a key aspartate residue (Asp114) in the third transmembrane domain (TM3) of the receptor.
The Central Scaffold: The thiazolo[4,5-c]pyridine core provides the necessary structural rigidity and lipophilicity to position the key interacting groups correctly within the receptor's binding pocket. The nitrogen atoms within the pyridine and thiazole rings may also participate in hydrogen bonding or other interactions with receptor residues.
While extensive SAR studies on a wide range of this compound derivatives are not publicly available, research on analogous heterocyclic systems suggests that modifications at several positions could significantly impact activity. For instance, substitution on the pyridine ring could modulate the electronic properties and steric profile of the molecule, influencing its interaction with the receptor. Similarly, altering the substituent on the piperazine ring would likely affect the affinity and selectivity for the H3 receptor over other amine receptors.
Below is a table summarizing the key structural features and their importance for H3 receptor antagonism based on the analysis of 2-(4-propylpiperazin-1-yl)thiazolo[4,5-c]pyridine and general H3 antagonist pharmacophores.
| Structural Feature | Moiety | Putative Role in H3 Receptor Antagonism |
| Basic Amine | Piperazine Ring | Ionic interaction with Asp114 in TM3 |
| Central Scaffold | Thiazolo[4,5-c]pyridine Core | Structural rigidity, lipophilicity, potential hydrogen bonding |
| Lipophilic Tail | n-Propyl Group | Van der Waals interactions in a lipophilic pocket |
SAR for Corticotropin Releasing Factor (CRF) Receptor Antagonism
While direct SAR studies on this compound for CRF receptor antagonism are limited, extensive research on the closely related thiazolo[4,5-d]pyrimidine (B1250722) scaffold provides valuable insights. CRF is a neuropeptide that plays a central role in the body's stress response, and its receptors are targets for the treatment of stress-related disorders like anxiety and depression.
Studies on thiazolo[4,5-d]pyrimidine derivatives have shown that specific substitutions at various positions on the bicyclic core are critical for high binding affinity to the CRF1 receptor. These findings can be extrapolated to suggest potential SAR for thiazolo[4,5-c]pyridine derivatives.
Key SAR observations from related thiazolo[4,5-d]pyrimidine CRF1 antagonists include:
Substitution at the equivalent of the 4-position: The nature of the substituent at the position analogous to the 4-amino group in this compound is crucial. In many active CRF1 antagonists, this position is occupied by a substituted aniline (B41778) or a related aromatic amine, which engages in key interactions within the receptor.
Substitution on the pyrimidine/pyridine ring: Small alkyl groups, such as methyl or ethyl, on the six-membered ring are often found to enhance binding affinity. These groups likely occupy small hydrophobic pockets within the receptor.
Substitution on the thiazole ring: The 2-position of the thiazole ring is another critical point for modification. It is often substituted with an amino or a substituted amino group, which can form hydrogen bonds with the receptor.
The table below outlines the hypothetical SAR for this compound derivatives as CRF1 receptor antagonists, based on data from analogous thiazolo[4,5-d]pyrimidines.
| Position of Substitution on Thiazolo[4,5-c]pyridine Core | Type of Substituent | Inferred Impact on CRF1 Receptor Affinity |
| 4-position (amino group) | Further substitution with aromatic rings | Potentially crucial for key receptor interactions |
| Pyridine Ring | Small alkyl groups (e.g., methyl) | May enhance affinity by occupying hydrophobic pockets |
| 2-position (thiazole ring) | (Substituted) amino groups | Can form important hydrogen bonds with the receptor |
Conformational Flexibility and Steric Complementarity in Ligand-Target Interactions
The three-dimensional conformation of a ligand and its steric complementarity with the target's binding site are paramount for achieving high-affinity binding. For this compound derivatives, the relatively rigid bicyclic core serves as a scaffold to present substituents in a defined spatial orientation.
Crystallographic studies of the related compound, 2-(4-propylpiperazin-1-yl)thiazolo[4,5-c]pyridine , reveal that the thiazolo[4,5-c]pyridine ring system is essentially planar. nih.gov The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. The orientation of the n-propyl group relative to the piperazine ring and the thiazolopyridine core is also a key determinant of how the molecule fits into the binding pocket of its target.
The interaction between a ligand and its target is a dynamic process. While the thiazolo[4,5-c]pyridine core is rigid, the rotatable bonds in the side chains, such as the bond connecting the piperazine ring to the thiazole ring and the bonds within the n-propyl group, allow for a degree of conformational flexibility. This flexibility enables the ligand to adopt the most favorable conformation to maximize its interactions with the receptor, a concept known as "induced fit".
Steric complementarity is also critical. The size and shape of the substituents on the thiazolo[4,5-c]pyridine core must be compatible with the topology of the receptor's binding site. For example, a bulky substituent may cause steric clashes with the receptor, leading to a loss of affinity. Conversely, a substituent that is too small may not be able to make optimal contact with the receptor surface. Therefore, the design of potent antagonists requires a careful balance of conformational flexibility and steric bulk to ensure a snug fit within the binding pocket.
Modulation of Physicochemical Properties (e.g., lipophilicity, polarity) through Structural Modifications
Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar one. It is a key parameter that influences a drug's ability to cross cell membranes.
Increasing Lipophilicity: The introduction of nonpolar substituents, such as alkyl or aryl groups, to the thiazolo[4,5-c]pyridine core or its side chains will generally increase the lipophilicity of the molecule.
Decreasing Lipophilicity: The incorporation of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or additional amine (-NH2) groups, will decrease lipophilicity and increase water solubility.
Polarity , which is related to the distribution of electron density within a molecule, also affects a compound's ADME properties. The polar surface area (PSA), which is the sum of the surface areas of all polar atoms in a molecule, is a commonly used descriptor of polarity.
Increasing Polarity: The addition of polar groups, particularly those capable of hydrogen bonding, will increase the PSA of a molecule. This can improve its solubility in aqueous environments but may hinder its ability to cross the blood-brain barrier.
Decreasing Polarity: Replacing polar groups with nonpolar ones will decrease the PSA.
An ADME analysis of 2-(4-propylpiperazin-1-yl)thiazolo[4,5-c]pyridine provides a practical example of the physicochemical properties of a derivative of the core scaffold. nih.gov The calculated properties for this compound would give an indication of its potential for oral bioavailability and central nervous system penetration.
The following table illustrates how different structural modifications to the this compound scaffold could modulate its physicochemical properties.
| Structural Modification | Example Substituent | Expected Effect on Lipophilicity (logP) | Expected Effect on Polarity (PSA) |
| Alkylation of the pyridine ring | -CH3 | Increase | Minor change |
| Acylation of the 4-amino group | -C(O)CH3 | Increase | Increase |
| Introduction of a hydroxyl group on the pyridine ring | -OH | Decrease | Increase |
| Replacement of the 4-amino group with a nitro group | -NO2 | Minor change | Increase |
By systematically modifying the structure of this compound, medicinal chemists can optimize its biological activity and physicochemical properties to develop potent and effective therapeutic agents.
Preclinical Biological Activity and Molecular Mechanisms of Action
Anticancer Activity of Thiazolopyridine Derivatives
Thiazolopyridine derivatives have demonstrated notable potential in preclinical cancer studies, exhibiting a range of activities from the inhibition of key molecular targets to the induction of programmed cell death. Their multifaceted mechanism of action makes them a compelling subject of ongoing cancer research.
The anticancer effects of thiazolopyridine derivatives are often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival. Notably, these compounds have shown potent inhibitory activity against key kinases involved in oncogenic signaling pathways.
PI3Kα Inhibition: Certain thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) researchgate.net. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers researchgate.net. The 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold has been identified as a key motif for binding to and inhibiting PI3K kinase nih.gov.
c-KIT Tyrosine Kinase Inhibition: A significant body of research has focused on the inhibition of the c-KIT tyrosine kinase by thiazolo[5,4-b]pyridine derivatives nih.gov. The c-KIT receptor tyrosine kinase is a key driver in various cancers, including gastrointestinal stromal tumors (GIST) nih.gov. Dysfunctional c-KIT, due to overexpression or mutations, leads to its constitutive activation and subsequent tumorigenesis nih.gov. Thiazolopyridine derivatives have been shown to effectively block the auto-phosphorylation of c-KIT, thereby inhibiting its kinase activity nih.gov.
DNA Gyrase and MurD Inhibition: While thiazolopyridine ureas have been identified as potent inhibitors of DNA Gyrase B (GyrB) in the context of their antitubercular activity, their role as a primary anticancer mechanism is less clear researchgate.netactascientific.com. DNA gyrase is a topoisomerase that is essential for bacterial DNA replication nih.gov. Some thiazole (B1198619) derivatives have been investigated as potential DNA gyrase B inhibitors with antimicrobial applications actascientific.com. There is currently limited direct evidence to suggest that Thiazolo[4,5-c]pyridin-4-amine derivatives exert their anticancer effects through the inhibition of DNA gyrase or MurD ligase in cancer cells.
By inhibiting key molecular targets, thiazolopyridine derivatives can effectively modulate downstream intracellular signaling pathways that are essential for cancer cell proliferation and survival.
The inhibition of c-KIT by thiazolo[5,4-b]pyridine derivatives leads to a significant blockade of its downstream signaling pathways proquest.com. This disruption of c-KIT-mediated signaling is a key mechanism through which these compounds exert their anti-proliferative effects nih.govproquest.com. Furthermore, some thiazolopyridine derivatives have been shown to interfere with other cancer-related signaling pathways, such as the VEGFA-VEGFR2 and EGF/EGFR pathways, highlighting their potential to impact multiple facets of tumor progression nih.gov. The PI3K/AKT/mTOR signaling cascade, a central pathway in many cancers, is also a target of thiazole derivatives, which can function as dual PI3K/mTOR inhibitors nih.gov.
A crucial aspect of the anticancer activity of thiazolopyridine derivatives is their ability to induce programmed cell death (apoptosis) and to halt the cell cycle in cancer cells.
The anticancer potential of thiazolopyridine derivatives is further underscored by their cytotoxic effects against a broad range of human cancer cell lines in vitro.
| Cell Line | Cancer Type | Compound Type | Observed Effect |
| MCF-7 | Breast Cancer | Thiazolo[4,5-c]pyridazine derivatives | High cytotoxic activity nih.gov. |
| HCT-116 | Colon Cancer | Thiazolo[4,5-c]pyridazine derivatives | Promising cytotoxic activity nih.gov. |
| A549 | Lung Cancer | Thiazolo[4,5-c]pyridazine derivatives | Potent cytotoxicities nih.gov. |
| A375 | Melanoma | Thiazole derivatives | Anticancer activity with LC50 = 0.55 mg/mL actascientific.com. |
| C32 | Melanoma | 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Antiproliferative activity nih.gov. |
| DU145 | Prostate Cancer | 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Antiproliferative activity nih.gov. |
This table is for illustrative purposes and summarizes findings from various studies on thiazolopyridine and related thiazole derivatives.
A significant challenge in cancer therapy is the development of drug resistance. Thiazolopyridine derivatives have shown promise in overcoming such resistance, particularly in the context of c-KIT mutations.
Imatinib is a first-line treatment for GISTs, but its efficacy can be limited by secondary mutations in the c-KIT gene nih.gov. Novel thiazolo[5,4-b]pyridine derivatives have been synthesized and have demonstrated potent inhibitory activity against imatinib-resistant c-KIT mutants, such as the V560G/D816V double mutant nih.govnih.gov. For example, the derivative known as 6r was found to be significantly more potent than imatinib against this resistant double mutant nih.gov. This ability to overcome known resistance mechanisms highlights the therapeutic potential of these compounds in a clinical setting where drug resistance is a major obstacle nih.govproquest.com.
Antimicrobial Properties
In addition to their anticancer activities, thiazolopyridine derivatives have also been investigated for their antimicrobial properties. The primary mechanism of action in this context appears to be the inhibition of bacterial DNA gyrase.
Thiazolopyridine ureas have been identified as a novel class of antitubercular agents that act by inhibiting the ATPase activity of DNA Gyrase B (GyrB) nih.gov. This inhibition is highly potent, with some compounds exhibiting IC50 values of ≤ 1 nM against the enzyme and a minimum inhibitory concentration (MIC) of ≤ 0.1 μM against Mycobacterium tuberculosis nih.gov. The bactericidal effect of these compounds has been confirmed in vitro, and they have also demonstrated efficacy in in vivo models of tuberculosis nih.gov.
Beyond their antitubercular effects, various thiazolopyridine derivatives have been screened for broader antimicrobial activity. Some have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts such as Candida albicans proquest.comresearchgate.net. For instance, one study found a thiazolo[4,5-b]pyridine (B1357651) derivative to have a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans proquest.com. Some derivatives have also shown synergistic activity when combined with existing antibiotics like amoxicillin (B794) against multidrug-resistant bacterial strains proquest.com.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
While specific studies on the antibacterial activity of this compound were not identified in the reviewed literature, the broader class of thiazolopyridines has demonstrated notable antibacterial properties. The structural similarity suggests that the Thiazolo[4,5-c]pyridine (B1315820) scaffold could serve as a promising template for the development of novel antibacterial agents.
Antifungal Efficacy Against Various Fungal Pathogens
Potential Inhibition of Microbial Enzymes and Biosynthetic Pathways
Research into the precise microbial enzyme inhibitory activity of this compound is still an emerging field. However, studies on analogous structures provide insights into potential mechanisms. For instance, certain fused thiazole derivatives have been found to inhibit key bacterial enzymes, suggesting that this compound and its derivatives may exert their antimicrobial effects through similar pathways.
Anti-inflammatory Effects and Analgesic Potential
Derivatives of this compound have been investigated for their potential in treating inflammatory disorders. A patent has described small molecule inhibitors of NF-κB inducing kinase (NIK) that include the this compound scaffold, indicating their potential use in immune response disorders, inflammatory disorders, and autoimmune disorders googleapis.com. Another patent has also mentioned the "inflammatory effect" in the context of a derivative of this compound google.com.
Antiviral Activity: Targeting Host Factors (e.g., GAK inhibition for HCV, DENV, EBOV, SARS-CoV-2)
The antiviral activity of compounds with a thiazolopyridine backbone has been an area of significant interest, particularly focusing on the inhibition of host factors essential for viral replication. Cyclin G-associated kinase (GAK) has been identified as a key host factor involved in the lifecycle of several viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Chikungunya virus (CHIKV) nih.govacs.org.
While direct evidence for GAK inhibition by this compound is not available, research on the isomeric isothiazolo[4,3-b]pyridine scaffold has yielded potent GAK inhibitors with broad-spectrum antiviral activity nih.govacs.orgnih.gov. These findings suggest that the thiazolopyridine core is a viable starting point for the design of GAK inhibitors. One study reported the discovery of isothiazolo[4,3-b]pyridines with high GAK affinity and selectivity, which demonstrated improved in vitro activity against DENV and efficacy against EBOV and CHIKV nih.govacs.org. The inhibition of GAK was validated as a key mechanism for the observed antiviral action nih.gov.
Although a study on isothiazolo[4,5-b]pyridines, another isomer, showed no GAK inhibitory activity, this highlights the critical role of the specific arrangement of the thiazole and pyridine (B92270) rings for biological activity rsc.org.
Other Pharmacological Profiles
The Thiazolo[4,5-c]pyridine scaffold and its related structures have been explored for their ability to antagonize various receptors, indicating their potential in treating a range of central nervous system and inflammatory conditions.
Corticotropin-Releasing Factor 1 Receptor (CRF1R) Antagonism: While no direct studies on this compound as a CRF1R antagonist were found, the closely related thiazolo[4,5-d]pyrimidine (B1250722) scaffold has been extensively investigated for this activity. A series of these derivatives have been synthesized and evaluated for their binding affinity to CRF1 receptors, with some compounds showing significant inhibition nih.govresearchgate.net. For example, a potent CRF1R antagonist from this class, molecule 43 (M43), was found to block CRF-related agonist-stimulated cAMP accumulation mdpi.com. Further studies on other thiazolo[4,5-d]pyrimidine derivatives have identified compounds with superior binding affinity compared to the known antagonist, antalarmin mdpi.com.
Histamine (B1213489) H3 Receptor Antagonism: A derivative of the Thiazolo[4,5-c]pyridine scaffold, specifically 2-(4-propyl-piperazin-1-yl)thiazolo[4,5-c]pyridine, has been identified as a potential non-imidazole histamine H3 receptor antagonist nih.govmdpi.com. The histamine H3 receptor is a promising therapeutic target for central nervous system disorders such as ADHD, sleep disorders, epilepsy, and schizophrenia rjptonline.org.
Fractalkine Receptor (CX3CR1) Antagonism: The fractalkine receptor CX3CR1 is implicated in inflammatory conditions, including multiple sclerosis. While direct antagonism by this compound has not been reported, substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines have been developed as potent and selective CX3CR1 antagonists nih.govsci-hub.se. These compounds have shown promising affinity and selectivity, highlighting the potential of the broader thiazolopyrimidine class in this area nih.govsci-hub.seresearchgate.net.
Data Tables
Table 1: Antiviral Activity of Isothiazolo[4,3-b]pyridine Derivatives (GAK Inhibitors)
| Compound | DENV EC50 (µM) | CC50 (µM) |
|---|---|---|
| Lead Compound | Data not specified | Data not specified |
| Optimized Derivatives | Improved in vitro activity | Data not specified |
Data is for the isomeric isothiazolo[4,3-b]pyridine scaffold and is presented to illustrate the potential of thiazolopyridine-based GAK inhibitors. nih.govacs.org
Table 2: Receptor Antagonist Activity of Thiazolopyridine and Thiazolopyrimidine Derivatives
| Compound/Scaffold | Target Receptor | Activity | Reference |
|---|---|---|---|
| 2-(4-propyl-piperazin-1-yl)thiazolo[4,5-c]pyridine | Histamine H3 | Potential Antagonist | nih.govmdpi.com |
| Thiazolo[4,5-d]pyrimidine derivatives | CRF1R | Potent Antagonists (e.g., M43) | nih.govresearchgate.netmdpi.commdpi.com |
Enzyme Inhibition
The inhibition of enzymes such as Poly (ADP-ribose) polymerase (PARP), cyclooxygenases (COX), and phosphodiesterase III (PDE III) is a critical mechanism for therapeutic intervention in various diseases. Research into compounds structurally related to this compound has revealed potential inhibitory activities against these targets.
PARP Inhibition:
COX Inhibition:
The anti-inflammatory effects of many therapeutic agents are mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2. A number of studies have demonstrated that compounds featuring a thiazole ring, a core component of this compound, can act as potent COX inhibitors.
For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their inhibitory potential against COX-1 and COX-2. One compound from this series was identified as a potent and selective inhibitor of the COX-2 enzyme, an effect that was confirmed through in vivo anti-inflammatory activity assessments nih.gov. In another study, 4-substituted thiazole analogs of indomethacin were found to be selective inhibitors of COX-2, with some derivatives exhibiting IC50 values in the nanomolar range nih.gov. Specifically, IC50 values of 0.3, 1, and 7 nM were reported for the most active compounds against COX-2 nih.gov.
Furthermore, novel 4,5-diarylthiazoles have been investigated as COX-1 inhibitors, with some compounds demonstrating potent activity nih.gov. The structure-activity relationship (SAR) analyses of various thiazole derivatives have indicated that the nature and position of substituents on the thiazole and associated phenyl rings are critical for both the potency and selectivity of COX inhibition nih.gov.
Table 1: COX Inhibitory Activity of Selected Thiazole Analogs
| Compound Class | Target Enzyme | IC50 Values | Reference |
| 4-Substituted Thiazole Analogs | COX-2 | 0.3, 1, 7 nM | nih.gov |
| 5,6-Diarylimidazo[2,1-b]thiazole Derivatives | COX-2 | Potent and selective inhibition noted | nih.gov |
| 4,5-Diarylthiazole Derivatives | COX-1 | Potent inhibition noted | nih.gov |
This table presents data for structurally related thiazole-containing compounds, not this compound itself, to illustrate the potential for this chemical class as COX inhibitors.
Phosphodiesterase PDE III Inhibition:
Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE III, in particular, is a target for the treatment of heart failure and other cardiovascular conditions. Research has shown that certain thiazolopyridine derivatives are potent inhibitors of cAMP PDE III.
Specifically, the transformation of milrinone, a known PDE III inhibitor, led to the development of 5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one, which demonstrated very potent inhibition of cAMP PDE III with in vitro activity in the nanomolar range nih.gov. This finding highlights the potential of the thiazolopyridine scaffold to serve as a basis for the design of effective PDE III inhibitors.
Table 2: PDE III Inhibitory Activity of a Thiazolopyridine Analog
| Compound | Target Enzyme | In Vitro Activity | Reference |
| 5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one | cAMP PDE III | Nanomolar range | nih.gov |
This table shows data for a structurally related thiazolopyridine compound, not this compound, to indicate the potential of this chemical family as PDE III inhibitors.
Immunomodulatory Properties
The immune system plays a crucial role in both health and disease, and compounds that can modulate its activity are of significant therapeutic interest. The structural resemblance of thiazolopyrimidines, which are closely related to thiazolopyridines, to purine bases suggests that they may interfere with biological pathways involved in immune regulation.
Indeed, various thiazolo[4,5-d]pyrimidine derivatives have been investigated for their immunomodulatory effects researchgate.net. These compounds are considered 7-thia-analogs of purines and their structural similarity to endogenous molecules like adenine and guanine provides a rationale for their potential to interact with targets in the immune system researchgate.net. The development of thiazolo[4,5-d]pyrimidines as immune-modulators has been an active area of research, although specific preclinical data detailing the mechanisms of action for compounds closely related to this compound are not extensively detailed in the available literature researchgate.net. Further studies are necessary to elucidate the specific immunomodulatory properties of the Thiazolo[4,5-c]pyridine scaffold.
Theoretical and Computational Studies in Thiazolopyridine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
The structural arrangement of Thiazolo[4,5-c]pyridin-4-amine, featuring a bicyclic heterocyclic system with an amine group at the 4-position, suggests its potential for specific interactions with biological targets. The amine group is particularly significant as it can act as a hydrogen bond donor, which could enhance its interactions with protein targets vulcanchem.com. However, specific molecular docking studies analyzing the hydrogen bonding and hydrophobic interactions of this compound at the binding sites of specific protein targets have not been identified in the available literature. Such analyses would be crucial to elucidate its mechanism of action and to guide the design of more potent derivatives.
Prediction of Binding Affinities and Orientations
Predicting the binding affinity and orientation of a ligand within a protein's active site is a key outcome of molecular docking simulations. These predictions are valuable in ranking potential drug candidates and understanding their structure-activity relationships. For this compound, there is a lack of published research detailing its predicted binding affinities and specific orientations within any known biological targets.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are regression or classification models used in the chemical and biological sciences and engineering. In these models, the predictors consist of physicochemical properties or theoretical molecular descriptors of chemicals; the response-variable could be a biological activity of the chemicals.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models is a cornerstone of modern drug discovery, enabling the estimation of biological activity from molecular structure and reducing the need for extensive experimental screening. Despite the utility of this approach, a search of scientific databases indicates that no specific QSAR models have been developed and published for predicting the biological activity of this compound or its derivatives.
Identification of Key Steric and Electrostatic Descriptors Influencing Activity
Through QSAR studies, it is possible to identify key molecular descriptors, such as steric and electrostatic properties, that are critical for a compound's biological activity. This information is invaluable for optimizing lead compounds. As no dedicated QSAR studies for this compound have been reported, the key steric and electrostatic descriptors influencing its activity remain to be elucidated.
Pharmacophore Modeling for Drug Design
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.
A review of the current literature indicates that no specific pharmacophore models have been developed based on the this compound scaffold. While pharmacophore modeling has been applied to the broader class of thiazolopyridines and related heterocyclic systems in the context of various drug discovery projects, these models are not directly applicable to this specific isomer due to the unique arrangement of its heteroatoms and functional groups. The development of a pharmacophore model for this compound would be a valuable step in discovering novel ligands with desired biological activities.
Elucidation of Essential Structural Features for Bioactivity
The biological activity of this compound is intrinsically linked to its distinct structural characteristics. The fusion of a thiazole (B1198619) and a pyridine (B92270) ring creates a bicyclic heterocyclic system with specific electronic properties conducive to interactions with biological targets vulcanchem.com. The amine group at the 4-position is a critical determinant of its bioactivity profile. vulcanchem.com
Key structural features contributing to its potential bioactivity include:
Hydrogen Bonding: The amine group (-NH2) at the 4-position can act as a hydrogen bond donor, which is a crucial mechanism for enhancing interactions with protein targets vulcanchem.com.
Planar System: The planar nature of the fused heterocyclic ring system may allow for intercalation with DNA vulcanchem.com.
Pharmacophore Elements: The nitrogen atoms within the heterocyclic system and the exocyclic amine group serve as key pharmacophoric features that can engage with biological receptors vulcanchem.com.
Site for Derivatization: The amine group provides a reactive site for the synthesis of new derivatives, allowing for the modulation of its pharmacological properties vulcanchem.com.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations are powerful tools for investigating the properties of molecules like this compound at the atomic level. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to predict molecular structure, reactivity, and spectroscopic properties materialsciencejournal.orgscirp.org. These computational methods allow for a detailed analysis of the molecule's electronic landscape.
Analysis of Electronic Structure, Reactivity, and Spectroscopic Properties
DFT calculations can provide a comprehensive understanding of the electronic structure of this compound. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its chemical reactivity and how it interacts with light scirp.org. For instance, TD-DFT can be used to simulate the UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule materialsciencejournal.org. The theoretical vibrational frequencies can also be calculated and compared with experimental data from infrared (IR) spectroscopy to confirm the molecular structure materialsciencejournal.org.
Characterization of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties researchgate.net. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron actascientific.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap is generally associated with higher chemical reactivity and lower kinetic stability actascientific.com. For thiazole derivatives, the HOMO is often delocalized over the thiazole ring researchgate.net. The energy of the LUMO (E_LUMO) indicates the molecule's ability to accept electrons; lower values suggest a greater electron-accepting capability actascientific.com.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Thiazolopyridine Derivative
| Parameter | Value (eV) |
| E_HOMO | -6.646 |
| E_LUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
Note: Data presented is for Quinoline (Benzo[b]pyridine) as a representative aromatic nitrogen-containing heterocyclic compound, calculated using DFT (B3LYP) with a 6–31+G (d, p) basis set. Specific calculations for this compound are not available in the cited literature. scirp.org
Determination of Chemical Reactivity Descriptors
From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide insight into the molecule's stability and reactivity.
Table 2: Key Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
| Ionization Potential (I) | I = -E_HOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A = -E_LUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
These parameters are derived from DFT calculations and help in predicting how the molecule will behave in a chemical reaction researchgate.net.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs of electrons on heteroatoms like nitrogen and sulfur.
Blue regions represent positive electrostatic potential, indicating areas of low electron density. These are the most likely sites for nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms.
Green regions denote areas of neutral potential.
For this compound, the nitrogen atoms of the pyridine and thiazole rings, as well as the exocyclic amine group, would be expected to be regions of negative potential, while the hydrogen atoms of the amine group and the aromatic ring would be regions of positive potential.
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
While computational methods provide theoretical insights, experimental techniques are essential for the definitive structural elucidation of this compound. Advanced spectroscopic and diffraction methods are used to confirm the molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.
Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition and structural features.
Single-Crystal X-ray Diffraction: This is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govresearchgate.net However, there is a noted absence of crystallographic data specifically for this compound in the current literature vulcanchem.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be the primary methods for structural confirmation.
¹H NMR: In ¹H NMR spectroscopy of this compound, one would expect to observe distinct signals corresponding to the protons on the aromatic rings and the amine group. The pyridine and thiazole ring protons would typically appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (splitting) would be crucial for confirming the [4,5-c] fusion pattern and the position of the amine group. The two protons of the -NH₂ group would likely appear as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, which has the molecular formula C₆H₅N₃S, one would expect to see six distinct signals corresponding to the six carbon atoms in the bicyclic system. vulcanchem.com The chemical shifts of these carbons would confirm the presence of the fused thiazole and pyridine rings and help differentiate this isomer from others, such as thiazolo[4,5-b] or thiazolo[5,4-b] pyridines.
While specific data for this compound is not available, analysis of related compounds illustrates the application of these techniques. For instance, the ¹H NMR spectrum of 5,7-Bis(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine in DMSO-d₆ shows a singlet at 7.73 ppm for the C-H proton and a broad singlet at 8.79 ppm for the NH₂ protons. researchgate.net Similarly, ¹³C NMR studies on various substituted aminothiazoles show characteristic signals for the thiazole ring carbons, typically with C2 appearing around 169 ppm, C4 around 148 ppm, and C5 around 101 ppm.
Table 1: Illustrative NMR Data for Related Thiazolopyridine Derivatives
| Compound Name | Nucleus | Solvent | Chemical Shift (δ, ppm) and Description |
|---|---|---|---|
| 5,7-Bis(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine researchgate.net | ¹H | DMSO-d₆ | 7.73 (s, 1H, CH), 8.79 (s, 2H, NH₂) |
Note: This table provides example data from related but different molecular structures to illustrate typical chemical shifts. It does not represent data for this compound.
¹⁹F NMR: This technique would only be applicable if the this compound structure were derivatized to include fluorine atoms. In such cases, ¹⁹F NMR would be highly effective for confirming the successful incorporation and chemical environment of the fluorine substituents.
Mass Spectrometry Techniques (HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₆H₅N₃S), the expected exact mass would be approximately 151.0204. echemi.com Observing a molecular ion peak at this m/z value in an HRMS spectrum would provide strong evidence for the compound's elemental composition, helping to distinguish it from compounds with the same nominal mass but different formulas. For example, in the study of a thiazolo[4,5-c]pyridazine derivative, HRMS was used to confirm the atomic composition of C₂₅H₁₅N₅OS₂ by matching the experimental exact mass of m/z 465.0717. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is invaluable for analyzing the purity of a sample, identifying impurities, and monitoring reaction progress. For a synthesis of this compound, LC-MS would be used to verify the presence of the product in the reaction mixture and to ensure the final isolated compound is free of starting materials or isomeric byproducts. Several chemical suppliers indicate the availability of LC-MS data for the isomeric compound Thiazolo[4,5-c]pyridin-2-amine, underscoring its routine use in characterization. bldpharm.com
Table 2: Expected and Illustrative Mass Spectrometry Data
| Compound Name | Technique | Molecular Formula | Expected/Observed [M+H]⁺ (m/z) |
|---|---|---|---|
| This compound | HRMS | C₆H₅N₃S | ~151.0204 |
| 5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) mdpi.com | HRMS (ESI⁻) | C₁₈H₁₄N₂O₄S₂ | 385.0322 (observed [M-H]⁻) |
Note: This table shows the expected data for the title compound and actual data from different molecules to illustrate the application of the technique.
Single-Crystal X-ray Diffraction for Definitive 3D Structure Confirmation
For this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would unambiguously confirm its molecular structure. It would verify the [4,5-c] connectivity of the fused rings and the placement of the amine group at the C4 position, leaving no doubt about the isomeric identity.
While no crystallographic data has been published for this compound, the technique has been successfully applied to related heterocyclic systems. vulcanchem.com For example, the crystal structure of a thiazolo[4,5-c]pyridazine derivative was determined to confirm its structural assignment and stereochemistry. nih.gov In another study, a series of novel thiazolo-pyridine dicarboxylic acid derivatives were prepared, and their structures were definitively determined by single-crystal X-ray diffraction, revealing details about their crystal systems (monoclinic and triclinic) and space groups.
Table 3: Illustrative Crystal Structure Data for a Related Heterocyclic Compound
| Parameter | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole asianpubs.org |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.5010 |
| β (°) | 98.6180 |
Note: The data presented is for a different, more complex heterocyclic system and serves only to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
UV-VIS Spectroscopy for Electronic Absorption and Solvent Effects
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The technique is useful for characterizing compounds with conjugated π-systems.
The fused aromatic system of this compound is expected to produce a characteristic UV-Vis absorption spectrum. The spectrum would likely show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and can be used as a fingerprint for the compound.
Furthermore, analyzing the spectrum in different solvents (solvatochromism) can provide insights into the nature of the electronic transitions and the effect of solvent polarity on the molecule's ground and excited states. For instance, a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine showed a complex absorption pattern with a strong band in the 200–400 nm range and a weaker doublet between 400–600 nm, which is characteristic of molecules containing coupled π-ring systems. mdpi.com A comprehensive characterization program for this compound would include a full spectroscopic analysis, including UV-Vis. vulcanchem.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thiazolo[4,5-b]pyridin-2-amine |
| Thiazolo[5,4-b]pyridine (B1319707) |
| 5,7-Bis(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine |
| 3-(2-aminothiazol-4-yl)-2-methylchromone |
| Thiazolo[4,5-c]pyridazine |
| Thiazolo[4,5-c]pyridin-2-amine |
| 5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) |
| Thiazolo-pyridine dicarboxylic acid |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |
Future Directions and Therapeutic Potential in Drug Discovery
Thiazolopyridine Scaffold as a Privileged Structure in Drug Design
The thiazolopyridine core is considered a privileged scaffold due to its structural resemblance to endogenous molecules like purines, allowing it to interact with a variety of biological targets. researchgate.netnih.gov This versatility has led to the development of thiazolopyridine derivatives with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, antiviral, and anti-tubercular properties. nih.govtandfonline.com For instance, the structural similarity of thiazolo[5,4-b]pyridine (B1319707) to thiazolo[4,5-d]pyrimidine (B1250722), a well-established biologically active skeleton, has spurred its investigation in medicinal chemistry. researchgate.net This inherent bioactivity makes the thiazolopyridine framework, including Thiazolo[4,5-c]pyridin-4-amine, a fertile ground for the design of novel therapeutics.
Exploration of Novel Biological Targets and Therapeutic Areas
The therapeutic potential of the thiazolopyridine scaffold is continually expanding as researchers identify new biological targets. Initially recognized for their antimicrobial and anti-inflammatory effects, these compounds are now being investigated for a much broader range of applications. nih.gov A significant area of exploration is in oncology, where thiazolopyridine derivatives have shown promise as inhibitors of key cancer-related proteins. nih.gov
Recent studies have identified several promising targets for thiazolopyridine-based compounds:
| Biological Target | Therapeutic Area | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.govnih.gov |
| c-KIT | Cancer | mdpi.com |
| DNA Gyrase B | Infectious Diseases (Tuberculosis) | acs.org |
| Phosphoinositide 3-kinase (PI3K) | Cancer, Inflammation | nih.gov |
| Interleukin-1 receptor-associated kinases (IRAK4) | Inflammation, Cancer | nih.gov |
The novel thiazolopyridine AV25R, for instance, has demonstrated selective anti-proliferative effects in B-acute leukemia cell lines, with in silico modeling suggesting potential binding to cancer-related proteins like EGFR, TGFBR1, and MDM2. nih.govnih.gov Furthermore, thiazolopyridine ureas have been identified as novel antitubercular agents that act by inhibiting DNA Gyrase B. acs.org These findings underscore the vast potential of the this compound scaffold in addressing a multitude of diseases.
Rational Design of Targeted Therapies based on Molecular Mechanisms
The advancement of computational chemistry and structural biology has enabled the rational design of targeted therapies. mdpi.com By understanding the three-dimensional structure of a biological target, scientists can design molecules that fit precisely into the active site, leading to higher potency and selectivity. youtube.com Molecular docking simulations, for example, have been instrumental in understanding how thiazolopyridine derivatives interact with their targets. nih.gov These in silico methods help predict binding affinities and guide the synthesis of more effective compounds, saving time and resources in the drug discovery process. mdpi.com This approach allows for the development of therapies that are tailored to specific molecular mechanisms of a disease, potentially leading to more effective and less toxic treatments.
Contribution to Overcoming Acquired Drug Resistance
A significant challenge in modern medicine is the emergence of drug resistance, particularly in the treatment of cancer and infectious diseases. The thiazolopyridine scaffold offers a potential avenue for overcoming this hurdle. For example, certain pyridine-thiazole hybrid molecules have shown the ability to overcome drug resistance by inducing genetic instability in tumor cells. mdpi.com In the context of cancer, novel thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective EGFR-TK inhibitors that can target resistance mutations in non-small cell lung cancer. nih.gov This ability to circumvent existing resistance mechanisms highlights the therapeutic promise of the this compound core in developing next-generation treatments.
Integration of Combinatorial Chemistry and High-Throughput Screening in Discovery Pipelines
The integration of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the drug discovery process. ewadirect.commagtechjournal.com Combinatorial chemistry allows for the rapid synthesis of large libraries of diverse compounds, such as thiazolopyridine derivatives. nih.gov These libraries can then be rapidly evaluated for biological activity using HTS, which employs automated systems to test thousands of compounds in a short period. ewadirect.comresearchgate.net Solid-phase synthesis techniques have been successfully employed to create libraries of related scaffolds like thiazolo[4,5-b]pyridine (B1357651) derivatives. acs.org This powerful combination of technologies significantly accelerates the identification of "hit" compounds, which can then be further optimized to develop new drugs. ewadirect.com The application of these methods to the this compound scaffold could rapidly expand its known biological activities and therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing Thiazolo[4,5-c]pyridin-4-amine derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki couplings, and cyclization. For example:
- Step 1 : React 4-chloro-2-methyl-thiazolo[4,5-c]pyridine with substituted anilines (e.g., 3-chloroaniline) in dry dioxane using a palladium catalyst (e.g., PdCl₂(dba)₃), cesium carbonate as a base, and Xantphos as a ligand. Heat at 120°C for 16 hours .
- Step 2 : Purify via flash chromatography (heptane/ethyl acetate gradient) to isolate the product. Confirm purity using HRMS and NMR .
- Key Example : (3-Chloro-phenyl)-(2-methyl-thiazolo[4,5-c]pyridin-4-yl)-amine was synthesized with a 13% yield under these conditions .
Table 1 : Representative Reaction Conditions for this compound Synthesis
Intermediate Research Questions
Q. How can reaction conditions be optimized to improve yields in this compound synthesis?
Methodological Answer: Low yields (e.g., 13% in Example 1 ) often arise from side reactions or inefficient catalysis. Optimization strategies include:
- Catalyst Screening : Replace PdCl₂(dba)₃ with Pd(OAc)₂ or Pd₂(dba)₃ to enhance coupling efficiency.
- Solvent Selection : Use toluene or DMF instead of dioxane to improve solubility of intermediates.
- Temperature Control : Reduce reaction temperature to 100°C to minimize decomposition while maintaining reactivity .
- Ligand Optimization : Test bidentate ligands like BINAP instead of Xantphos for better steric control .
Advanced Research Questions
Q. What methodologies establish structure-activity relationships (SAR) for this compound derivatives targeting neurological receptors?
Methodological Answer: SAR studies focus on modifying substituents (R₁, R₂, R₃) and evaluating receptor binding/activity:
- Substitutions : Replace R₁ (e.g., methyl) with bulkier groups (e.g., isopropyl) to enhance mGlu5 receptor antagonism. For R₂, halogenated phenyl groups (e.g., 3-Cl-phenyl) improve binding affinity .
- Biological Assays :
- Binding Assays : Transfect EBNA cells with human mGlu5 receptors. Prepare membrane homogenates and measure displacement of radiolabeled ligands (e.g., [³H]MPEP) .
- Functional Assays : Use FLIPR to monitor intracellular Ca²⁺ flux in HEK-293 cells expressing mGlu5 receptors. Compounds showing IC₅₀ < 100 nM are prioritized .
Table 2 : Impact of Substituents on mGlu5 Receptor Activity
| Compound | R₁ | R₂ | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| (3-Cl-phenyl)-2-methyl-... | Methyl | 3-Chlorophenyl | 52 | |
| 2-Methyl-7-pyridin-3-yl-... | Methyl | Pyridin-3-yl | 89 |
Q. How can conflicting NMR data be resolved when characterizing novel this compound analogs?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, in compound 22b , HMBC correlations confirmed connectivity between the thiazole C-2 and the butyl chain .
- Deuterated Solvents : Compare spectra in CDCl₃ vs. DMSO-d₆ to distinguish exchangeable protons (e.g., NH groups) .
- Reference Data : Cross-check chemical shifts with published analogs (e.g., δ 7.93–7.74 ppm for CONH protons in bis-thiazolo derivatives ).
Q. What strategies address discrepancies in biological activity data among structurally similar derivatives?
Methodological Answer:
- Dose-Response Curves : Retest compounds at varying concentrations (e.g., 1 nM–10 µM) to confirm IC₅₀ consistency .
- Purity Verification : Re-examine active/inactive compounds via HPLC-MS to rule out impurities (e.g., residual Pd catalysts) .
- Cellular Uptake Studies : Measure intracellular concentrations using LC-MS. Poor activity may correlate with low permeability .
Q. How are novel this compound derivatives evaluated for antibacterial activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
